molecular formula C4H6O2 B1229124 Acetoacetaldehyde CAS No. 625-34-3

Acetoacetaldehyde

Cat. No.: B1229124
CAS No.: 625-34-3
M. Wt: 86.09 g/mol
InChI Key: PKQIDSVLSKFZQC-UHFFFAOYSA-N
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Description

Acetoacetaldehyde belongs to the class of organic compounds known as beta ketoaldehydes. These are organic compounds containing an aldehyde substituted with a keto group on the second carbon atom .


Synthesis Analysis

This compound is an important intermediate in the synthesis of various organic compounds. It is used in the preparation of ®-4,4-dimethoxy-2-butanol, pyrazoles and pyrimidines . A study on sulfate-reducing bacteria Desulfococcus biacutus suggests that this compound may form during the activation of acetone .


Molecular Structure Analysis

The molecular formula of this compound is C4H6O2 and its molecular mass is 86.09 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it participates in the acetalization of benzaldehyde and its derivatives. Also, it is involved in the activation of acetone by sulfate-reducing bacteria .


Physical and Chemical Properties Analysis

This compound is a simple compound containing a carbonyl group - a carbon-oxygen double bond. Its physical properties such as solubility and boiling points are similar to those of other aldehydes and ketones .

Scientific Research Applications

Tropylium Salts as Catalysts

  • Catalysis in Synthesis: Tropylium salts have been identified as efficient organic Lewis acid catalysts for acetalization and transacetalization reactions, involving a range of aldehyde substrates including acetoacetaldehyde. This metal-free method is significant in green synthesis (Lyons et al., 2017).

Synthesis of Diethylacetal

  • Thermodynamic and Kinetic Studies: Research on the synthesis of diethylacetal from ethanol and acetaldehyde, using Amberlyst 18 as a catalyst, provides valuable insights into the reaction's equilibrium and kinetics. This study contributes to understanding the chemical properties and reactions of this compound in industrial processes (Silva & Rodrigues, 2001).

Asymmetric Spiroacetalization

  • Catalysis in Asymmetric Synthesis: The development of confined Brønsted acids for catalytic enantioselective spiroacetalization is another application. This approach targets the chiral acetal center and is pivotal in synthesizing biologically active compounds, highlighting the role of this compound in complex organic synthesis (Čorić & List, 2012).

Acetone Activation by Bacteria

  • Microbial Metabolism: In the context of microbial metabolism, studies on sulfate-reducing bacteria like Desulfococcus biacutus show that this compound may form during the activation of acetone, a crucial step in understanding microbial pathways and environmental bioremediation (Gutiérrez Acosta et al., 2013).

Acetaldehyde Production in Zymomonas mobilis

  • Microbial Biosynthesis: Research on improving acetaldehyde production in Zymomonas mobilis by engineering its aerobic metabolism highlights the potential of using microbial systems for acetaldehyde production, important for various industrial applications (Kalnenieks et al., 2019).

Spectroscopic Study of Acetaldehyde + Water

  • Chemical Analysis: A spectroscopic study of the chemical equilibria in the acetaldehyde and water system provides crucial insights into the behavior of this compound in aqueous solutions, relevant for industrial processes and chemical analysis (Scheithauer et al., 2015).

Acetaldehyde Metabolism by Wine Bacteria

  • Food and Beverage Industry: Understanding the metabolism of acetaldehyde by wine lactic acid bacteria is important for the sensory and color qualities of wine, as well as the use of SO2 in wine production (Osborne et al., 2000).

Acetalization of Carbonyl Compounds

  • Chemical Reactions Analysis: The acetalization of benzaldehyde and its derivatives, analyzed using global and local electrophilicity descriptors, provides insights into the reactivity and yield of acetalization reactions involving this compound (Roy et al., 2006).

Safety and Hazards

The primary acute effect of inhalation exposure to acetoacetaldehyde is irritation of the eyes, skin, and respiratory tract in humans. At higher exposure levels, erythema, coughing, pulmonary edema, and necrosis may also occur .

Future Directions

The future research directions for Acetoacetaldehyde could involve further elucidation of its activation mechanism in sulfate-reducing bacteria. The genome information of Desulfococcus biacutus, a sulfate reducer that can grow with acetone, represents an important tool for this purpose .

Properties

IUPAC Name

3-oxobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-4(6)2-3-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQIDSVLSKFZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50902404
Record name 3-Oxobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-34-3
Record name Acetoacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetoacetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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